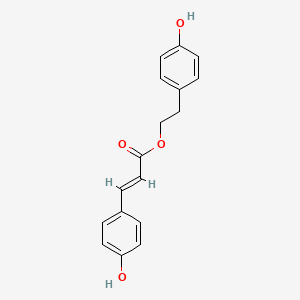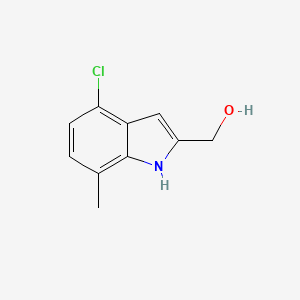
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is a compound that features a unique structure combining an imidazole ring with a guanidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring is known for its presence in many biologically active molecules, while the guanidine group is recognized for its strong basicity and ability to form stable complexes with various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Introduction of the Guanidine Group: The guanidine group can be introduced by reacting the methylated imidazole with cyanamide under acidic conditions, followed by hydrolysis to yield the desired guanidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, where nucleophiles such as amines or thiols can replace one of the guanidine’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with enzymes and receptors, potentially leading to new insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the guanidine group can form strong ionic bonds with negatively charged biomolecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Lacks the guanidine group, making it less basic and less capable of forming stable complexes with biomolecules.
2-Methylimidazole: Similar in structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
Guanidine: Lacks the imidazole ring, resulting in different biological activity and chemical behavior.
Uniqueness
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is unique due to the combination of the imidazole ring and guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H11N5 |
|---|---|
Poids moléculaire |
141.18 g/mol |
Nom IUPAC |
2-(1-methyl-4,5-dihydroimidazol-2-yl)guanidine |
InChI |
InChI=1S/C5H11N5/c1-10-3-2-8-5(10)9-4(6)7/h2-3H2,1H3,(H4,6,7,8,9) |
Clé InChI |
SPJLZMYUURTDLH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
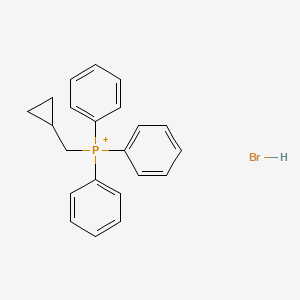
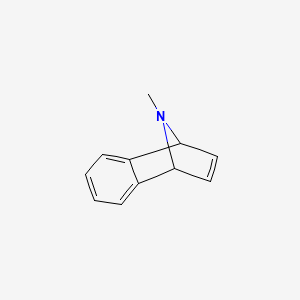
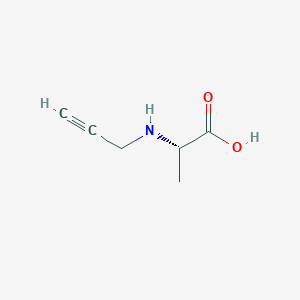
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)


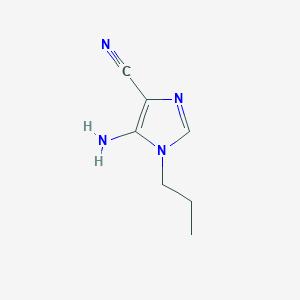
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)



